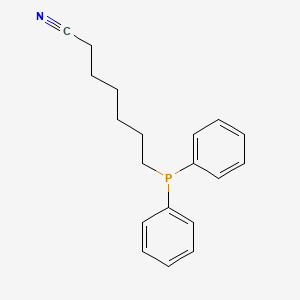
7-(Diphenylphosphino)heptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Diphenylphosphino)heptanenitrile is an organophosphorus compound with the molecular formula C19H22NP It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, forming a coordination complex
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diphenylphosphino)heptanenitrile typically involves the reaction of a halogenated heptanenitrile with diphenylphosphine. One common method is the nucleophilic substitution reaction where the halogen atom is replaced by the diphenylphosphino group. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Diphenylphosphino)heptanenitrile can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phosphine group can participate in substitution reactions to form new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Primary amines.
Substitution: Various phosphine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
7-(Diphenylphosphino)heptanenitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be catalysts in various organic reactions.
Biology: Potential use in the study of enzyme mechanisms where phosphine ligands can mimic biological phosphorus-containing compounds.
Medicine: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism of action of 7-(Diphenylphosphino)heptanenitrile primarily involves its ability to coordinate with metal centers. The diphenylphosphino group donates a pair of electrons to the metal, forming a stable complex. This coordination can alter the electronic properties of the metal, making it more reactive in catalytic processes. The nitrile group can also participate in interactions with other molecules, further influencing the reactivity and stability of the complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another phosphine ligand with three phenyl groups.
Diphenylphosphinoethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane backbone.
Diphenylphosphinobutane: Similar to diphenylphosphinoethane but with a butane backbone.
Uniqueness
7-(Diphenylphosphino)heptanenitrile is unique due to its heptane backbone, which provides greater flexibility and potential for forming larger coordination complexes. This can result in different reactivity and selectivity compared to other phosphine ligands .
Eigenschaften
CAS-Nummer |
181515-34-4 |
|---|---|
Molekularformel |
C19H22NP |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
7-diphenylphosphanylheptanenitrile |
InChI |
InChI=1S/C19H22NP/c20-16-10-2-1-3-11-17-21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,17H2 |
InChI-Schlüssel |
YQJYICMLXIPBTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCCCCC#N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)

![5-Methyl-2-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12905033.png)

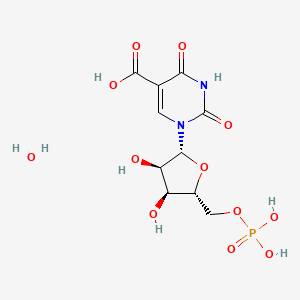
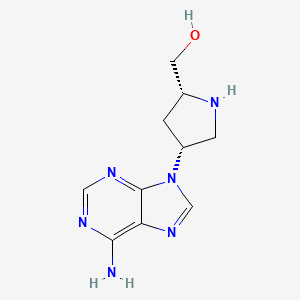
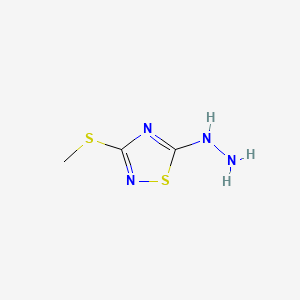
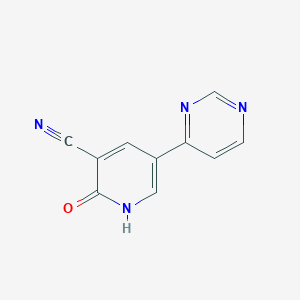
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)

![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
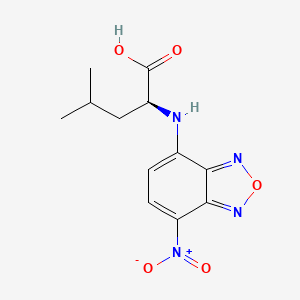
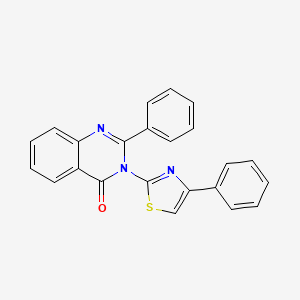
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
